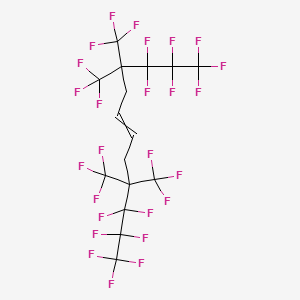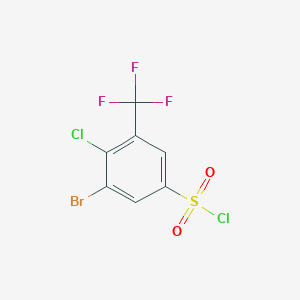
3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a complex organic compound with the molecular formula C7H2BrClF3O2S. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride core. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-chloro-5-(trifluoromethyl)benzene.
Sulfonylation: The key step involves the sulfonylation of the aromatic ring. This is achieved by reacting the starting material with chlorosulfonic acid (ClSO3H) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the reactivity and prevent side reactions. The mixture is then heated to complete the sulfonylation process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Reactor Design: Specialized reactors are used to maintain optimal reaction conditions, including temperature control and efficient mixing.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or copper are often used in coupling reactions to enhance the reaction rate and selectivity.
Solvents: Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Amines: Reaction with amines can yield sulfonamide derivatives.
Alcohols: Reaction with alcohols can produce sulfonate esters.
Coupling Products: Coupling reactions can lead to the formation of biaryl compounds or other complex structures.
Scientific Research Applications
3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The presence of bromine, chlorine, and trifluoromethyl groups can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the chlorine atom.
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the bromine atom.
4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks both bromine and chlorine atoms.
Uniqueness
3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both bromine and chlorine atoms, along with the trifluoromethyl group. This combination of substituents can significantly influence its chemical reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C7H2BrCl2F3O2S |
|---|---|
Molecular Weight |
357.96 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2BrCl2F3O2S/c8-5-2-3(16(10,14)15)1-4(6(5)9)7(11,12)13/h1-2H |
InChI Key |
BJVBWMSBMJUALX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


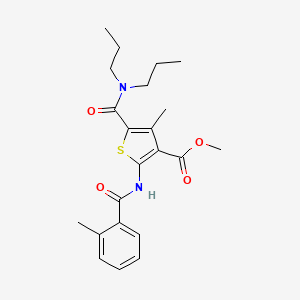

![(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12063300.png)

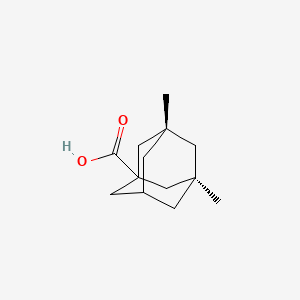

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12063323.png)
![Ferrocene, 1-[1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-, [S-(R*,S*)]-(9CI)](/img/structure/B12063326.png)
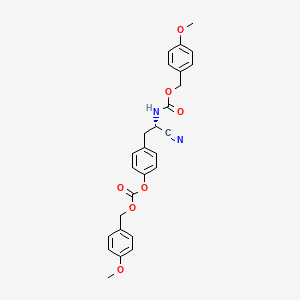

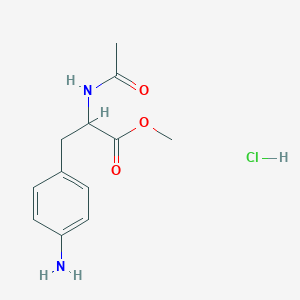

![[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12063344.png)
